Based on its chemical structure, Tert-butyl 2-hydroxy-3-methylbutanoate possesses some functional groups that might be of interest for scientific research. Here are some potential applications:
Tert-butyl 2-hydroxy-3-methylbutanoate, also known as (S)-tert-butyl 2-hydroxy-3-methylbutanoate or L-alphahydroxyisovaleric acid t-butyl ester, is an organic compound with the empirical formula C₉H₁₈O₃. It has a molecular weight of approximately 174.24 g/mol and is characterized by its unique structure, which includes a tert-butyl group attached to a hydroxy and a methylbutanoate moiety. The compound's molecular structure can be represented by the SMILES notation CC(C)C(O)C(OC)=O
and has a topological polar surface area of 46.53 Ų .
Tert-butyl 2-hydroxy-3-methylbutanoate is recognized for its structural similarity to gamma-hydroxybutyric acid (GHB), which allows it to interact with GHB receptors in the central nervous system. This interaction may lead to effects such as relaxation and euphoria, similar to those induced by GHB . The compound's derivatives are utilized in synthesizing amino acids and other biologically relevant molecules.
The synthesis of tert-butyl 2-hydroxy-3-methylbutanoate can be achieved through various methods:
Tert-butyl 2-hydroxy-3-methylbutanoate has several applications across different fields:
Research indicates that tert-butyl 2-hydroxy-3-methylbutanoate may exhibit interactions similar to those of GHB within the GABAergic system, which could influence neurotransmission pathways. Studies have shown that its derivatives can affect neurotransmitter release and modulation, contributing to its potential therapeutic effects . Further research is needed to fully elucidate these interactions.
Tert-butyl 2-hydroxy-3-methylbutanoate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-tert-Butyl 2-hydroxy-3-methylbutanoate | 4216-96-0 | 1.00 |
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate | 868740-08-3 | 0.97 |
(R)-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate | 1349685-12-6 | 0.97 |
2-Acetoxy-2-methylbutanoic acid | 90364-65-1 | 0.94 |
(R)-2-Acetoxy-3-methylbutanoic acid | 44976-78-5 | 0.94 |
The uniqueness of tert-butyl 2-hydroxy-3-methylbutanoate lies in its specific stereochemistry and functional groups that confer distinct biological activities not found in its analogs. Its ability to interact with GHB receptors while being a precursor for various synthetic pathways makes it particularly valuable in both research and practical applications .